2-Ethynylpyrimidin-4-amine
Description
However, pyrimidin-4-amine derivatives are a well-studied class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. These compounds feature a pyrimidine ring substituted with an amino group at the 4-position and varying functional groups at other positions, which critically influence their chemical reactivity, physical properties, and biological activity. While 2-Ethynylpyrimidin-4-amine hypothetically combines an ethynyl group with the pyrimidin-4-amine scaffold, the evidence focuses on structurally related analogs, enabling a comparative analysis based on substituent effects and applications.
Properties
Molecular Formula |
C6H5N3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-ethynylpyrimidin-4-amine |
InChI |
InChI=1S/C6H5N3/c1-2-6-8-4-3-5(7)9-6/h1,3-4H,(H2,7,8,9) |
InChI Key |
RVTZKAUMMAIUNM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with ethynylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure 2-Ethynylpyrimidin-4-amine .
Industrial Production Methods: Industrial production methods for 2-Ethynylpyrimidin-4-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyrimidine-4-carboxylic acid derivatives.
Reduction: Pyrimidine-4-amine derivatives.
Substitution: Pyrimidine derivatives with various functional groups replacing the ethynyl group.
Scientific Research Applications
2-Ethynylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Ethynylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. Additionally, it can modulate signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-4-Amine Derivatives
The following table summarizes key pyrimidin-4-amine derivatives from the evidence, highlighting structural features, properties, and applications:
Structural and Functional Insights:
Electron-Withdrawing vs. Electron-Donating Groups: 2-Chloropyrimidin-4-amine (2-Cl): The chlorine atom increases electrophilicity, facilitating nucleophilic substitutions. This property is exploited in agrochemical intermediates .
Substituent Effects on Crystal Packing: In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, bulky aryl groups (e.g., phenyl, fluorophenyl) create steric hindrance, leading to distinct dihedral angles (15.4–77.5°) and dimeric hydrogen-bonded motifs .
Biological Relevance :
- 4-Methyl-6-phenylpyrimidin-2-amine ’s planar structure (mean σ(C–C) = 0.003 Å) may favor π-stacking interactions with biological targets, a feature common in kinase inhibitors .
- Ethylthio-substituted derivatives (e.g., 2-(ethylthio)pyrimidin-4-amine ) introduce sulfur atoms, which can modulate metabolic stability and binding to metal-containing enzymes .
Synthetic Utility :
- Chloro-substituted pyrimidines (e.g., 2-Chloropyrimidin-4-amine ) serve as intermediates for cross-coupling reactions, as seen in the synthesis of 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (EP 4 374 877 A2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
